molecular formula C10H18N2O5 B14588509 N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine CAS No. 61366-27-6

N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine

Cat. No.: B14588509
CAS No.: 61366-27-6
M. Wt: 246.26 g/mol
InChI Key: LRDLKFQWJHWBSO-UHFFFAOYSA-N
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Description

N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine is a chemical compound with the molecular formula C10H18N2O5 It is a derivative of asparagine, an amino acid, and contains an acetyloxy group attached to a butan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine typically involves the esterification of asparagine with 1-(acetyloxy)butan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for temperature control and reagent addition helps in achieving high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding alcohol and acetic acid.

    Oxidation: The butan-2-yl chain can be oxidized to form ketones or carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetyloxy group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Hydrolysis: Butan-2-ol and acetic acid.

    Oxidation: Butan-2-one or butanoic acid.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine involves its hydrolysis to release the active asparagine and butan-2-ol. The asparagine can then participate in various biochemical pathways, including protein synthesis and nitrogen metabolism. The acetyloxy group serves as a protective group, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Acetyloxy)butan-2-yl]-alpha-glutamine: Similar structure but with a glutamine backbone.

    N-[1-(Acetyloxy)butan-2-yl]-alpha-serine: Similar structure but with a serine backbone.

Uniqueness

N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine is unique due to its specific combination of the acetyloxy group and the asparagine backbone. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61366-27-6

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

4-(1-acetyloxybutan-2-ylamino)-3-amino-4-oxobutanoic acid

InChI

InChI=1S/C10H18N2O5/c1-3-7(5-17-6(2)13)12-10(16)8(11)4-9(14)15/h7-8H,3-5,11H2,1-2H3,(H,12,16)(H,14,15)

InChI Key

LRDLKFQWJHWBSO-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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